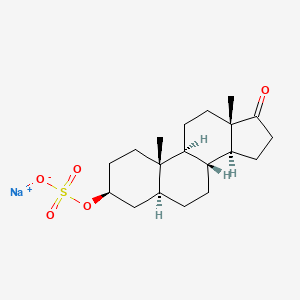

Epiandrosterone sulfate sodium salt

Description

Properties

Molecular Formula |

C19H29NaO5S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

sodium;[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1 |

InChI Key |

CZADSKBJSXZLIB-RAINVEOOSA-M |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Formation of Epiandrosterone Sulfate Sodium Salt

Precursor Steroid Identification: Epiandrosterone (B191177) and its Origin

Epiandrosterone, also known as 3β-hydroxy-5α-androstan-17-one, is the direct precursor to its sulfated form. It is a weak androgenic steroid hormone that originates from the metabolism of several more potent androgens. wikipedia.orgchemicalbook.com The primary pathway for its production involves the adrenal hormone dehydroepiandrosterone (B1670201) (DHEA). muscleandbrawn.com

The biosynthesis of DHEA begins with cholesterol. nih.gov Through the action of the enzyme cholesterol side-chain cleavage enzyme (CYP11A1), cholesterol is converted to pregnenolone (B344588). Subsequently, the enzyme 17α-hydroxylase/17,20-lyase (CYP17) metabolizes pregnenolone into DHEA. nih.gov

Once DHEA is formed, it can be converted to epiandrosterone. This conversion is catalyzed by the enzyme 5α-reductase. wikipedia.orgmuscleandbrawn.com Epiandrosterone is therefore considered a metabolite of DHEA. nih.gov It can also be produced from other steroid intermediates; for instance, it can be formed from androstanediol by 17β-hydroxysteroid dehydrogenase or from androstanedione (B1670583) by 3β-hydroxysteroid dehydrogenase. wikipedia.org As a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), epiandrosterone is part of the complex network of steroid hormone synthesis and degradation. wikipedia.org

Role of Sulfotransferase Enzymes in Steroid Sulfation

The conversion of epiandrosterone to epiandrosterone sulfate (B86663) is a conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov Sulfation is a major pathway in the metabolism of numerous endogenous compounds, including steroids, as well as xenobiotics. xenotech.comoup.com This process involves the transfer of a sulfonate group to the substrate, which generally increases its water solubility and prepares it for elimination. youtube.comnih.gov While some steroid sulfates are inactive and destined for excretion, others can act as a circulating reservoir, with the steroid being reactivated in peripheral tissues by sulfatase enzymes. nih.govnih.gov

In humans, five cytoplasmic sulfotransferases have been identified to act on steroids: SULT1A1, SULT1E1, SULT2A1, SULT2B1a, and SULT2B1b. nih.govwikipedia.org These enzymes exhibit broad and sometimes overlapping substrate specificities. wikipedia.org

Involvement of SULT2A1 and SULT1E1 in Androgen Sulfation

The sulfation of androgens like epiandrosterone is primarily carried out by specific members of the SULT family.

SULT2A1 , also known as dehydroepiandrosterone sulfotransferase (DHEA-ST), is the principal enzyme responsible for the sulfation of DHEA and other 3β-hydroxysteroids. frontiersin.orgnih.govgenecards.org It is highly expressed in the liver, adrenal glands, and small intestine. nih.govgenecards.org In vitro studies have demonstrated that SULT2A1 possesses high sulfating activity not only toward DHEA but also toward androsterone (B159326), an isomer of epiandrosterone. wikipedia.orgfrontiersin.org This indicates that SULT2A1 is the key enzyme in the sulfation of epiandrosterone. frontiersin.org

SULT1E1 , or estrogen sulfotransferase, has the highest affinity for estrogens, catalyzing their inactivation at low nanomolar concentrations. nih.govpnas.org While its primary role is in estrogen homeostasis, SULT1E1 can also sulfate DHEA. nih.govwikipedia.org However, its direct role and affinity for epiandrosterone sulfation are considered less significant compared to SULT2A1, which shows broader reactivity with androgens. wikipedia.orgnih.gov SULT1E1 is prominently expressed in the liver and intestine. nih.gov

| Enzyme | Primary Substrates | Tissue Expression | Relevance to Epiandrosterone Sulfation |

|---|---|---|---|

| SULT2A1 | Dehydroepiandrosterone (DHEA), Androsterone, Pregnenolone, Bile Acids wikipedia.orgoup.com | Liver, Adrenal Glands, Intestine nih.govgenecards.org | Primary enzyme responsible for sulfating epiandrosterone due to its high activity towards DHEA and its isomer, androsterone. wikipedia.orgfrontiersin.org |

| SULT1E1 | Estradiol, Estrone (B1671321), DHEA wikipedia.orgnih.gov | Liver, Intestine, Lung nih.gov | Can sulfate DHEA but has a much higher affinity for estrogens; considered to have a secondary role in epiandrosterone sulfation. nih.govwikipedia.org |

Cofactor Requirements for Sulfotransferase Activity

The enzymatic activity of all sulfotransferases is dependent on an obligate co-substrate that provides the "activated" sulfate group for the reaction. nih.govcapes.gov.br This universal sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . xenotech.comwikipedia.orgnih.gov

The synthesis of PAPS occurs within the cell from inorganic sulfate and adenosine (B11128) triphosphate (ATP) through a two-step enzymatic process:

ATP-sulfurylase catalyzes the reaction of ATP and sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS). nih.govwikipedia.org

APS-kinase then phosphorylates APS using another molecule of ATP to produce PAPS. nih.govwikipedia.org

The availability of PAPS can be a rate-limiting factor for sulfation reactions, as the entire cellular pool can be consumed rapidly under conditions of high demand. nih.govtaylorandfrancis.com

Sulfation Mechanisms: Transfer of Sulfate Group from 3'-Phosphoadenosine-5'-Phosphosulfate

The mechanism of sulfation involves the enzymatic transfer of the sulfonate group (SO₃⁻) from the PAPS cofactor to a nucleophilic acceptor on the substrate, typically a hydroxyl or amino group. xenotech.comcapes.gov.brresearchgate.net In the case of epiandrosterone, the target is the hydroxyl group at the 3β-position of the steroid's A-ring.

The sulfotransferase enzyme (primarily SULT2A1) binds both the steroid substrate (epiandrosterone) and the PAPS cofactor within its active site. nih.govnih.gov The enzyme facilitates the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of epiandrosterone. This reaction results in the formation of epiandrosterone 3β-sulfate and leaves behind adenosine 3',5'-bisphosphate (PAP). wikipedia.org The resulting sulfated steroid is significantly more water-soluble than its precursor. youtube.com

De Novo Synthesis Considerations

The de novo biosynthetic pathway of epiandrosterone sulfate begins with cholesterol and involves a sequence of enzymatic reactions occurring in different cellular compartments, primarily the mitochondria and endoplasmic reticulum of steroidogenic tissues like the adrenal glands. nih.govdtu.dk

The pathway can be summarized as follows:

Cholesterol to Pregnenolone: This initial, rate-limiting step is catalyzed by CYP11A1 in the mitochondria. nih.gov

Pregnenolone to DHEA: This conversion is mediated by the 17α-hydroxylase and 17,20-lyase activities of the CYP17 enzyme located in the endoplasmic reticulum. nih.gov

DHEA to Epiandrosterone: DHEA is then converted to epiandrosterone through the action of the 5α-reductase enzyme. wikipedia.orgmuscleandbrawn.com

Epiandrosterone to Epiandrosterone Sulfate: The final step is the sulfation of epiandrosterone at its 3β-hydroxyl group. This is catalyzed predominantly by the SULT2A1 enzyme in the cytoplasm, utilizing PAPS as the sulfate donor. wikipedia.orgfrontiersin.org

This multi-step pathway highlights that the formation of epiandrosterone sulfate is not an isolated event but rather an integral part of the broader steroidogenesis cascade, which regulates the balance and availability of various androgens and their metabolites.

Metabolic Dynamics and Interconversion of Epiandrosterone Sulfate Sodium Salt

Hydrolysis and Desulfation Pathways

The primary step in the metabolic activation of epiandrosterone (B191177) sulfate (B86663) is the removal of its sulfate group, a process known as hydrolysis or desulfation. This reaction is catalyzed by the enzyme steroid sulfatase (STS), which converts the biologically inert, water-soluble sulfated steroid into its unconjugated, lipophilic, and biologically active form, epiandrosterone. bioscientifica.comoup.com

Steroid sulfatase (STS) is a membrane-bound microsomal enzyme that plays a pivotal role in the endocrine system by hydrolyzing various steroid sulfates, including epiandrosterone sulfate, dehydroepiandrosterone (B1670201) sulfate (DHEAS), and estrone (B1671321) sulfate. bioscientifica.comnih.gov This action represents a major route for regenerating biologically active steroids within cells. bioscientifica.com The enzyme is widely distributed throughout the human body, with significant activity found in the skin, liver, brain, and hormone-dependent tissues like the breast and prostate. nih.govoup.com

The regulation of STS activity is complex and not fully understood, though it is known to be influenced by various factors. oup.com Research indicates that cytokines, growth factors, and other steroids can modulate STS expression and activity. oup.com For instance, STS expression is often increased in hormone-dependent tumors, suggesting a role for local factors in up-regulating the enzyme to provide a supply of growth-stimulatory steroids. nih.govoup.com The enzyme's activity also depends on a crucial post-translational modification where a specific cysteine or serine residue is converted to C-alpha-formylglycine (FGly), which is the key catalytic residue. bioscientifica.comnih.gov

The activity of steroid sulfatase is significantly influenced by genetic factors, primarily related to its encoding gene, the STS gene. This gene is located on the X-chromosome but escapes X-inactivation, which may lead to higher expression and activity in females compared to males. wjgnet.com

Deficiency in STS, caused by deletions or inactivating mutations in the STS gene, leads to the dermatological condition X-linked ichthyosis. wikipedia.orgnih.gov This condition is characterized by an accumulation of cholesterol sulfate in the skin. wikipedia.org Beyond complete deficiency, genetic polymorphisms (variations in the DNA sequence) within the STS gene can influence its expression and activity, potentially affecting an individual's steroid metabolism. nih.gov Studies have identified several single nucleotide polymorphisms (SNPs) in the STS gene and associated them with various conditions, including breast cancer risk and attention deficit hyperactivity disorder (ADHD). nih.govaacrjournals.org For example, certain polymorphisms have been linked to altered levels of STS mRNA expression in brain tissue. nih.gov

Below is a table of selected genetic polymorphisms in the STS gene and their noted associations.

| Polymorphism (SNP ID) | Location | Associated Findings | Citation |

| A+133279G (rs1131289) | 3' UTR | Homozygous AA genotype associated with decreased breast cancer risk in pre-menopausal women. | aacrjournals.org |

| C-5472G (rs727519) | Promoter Region | Homozygous CC genotype associated with a decreased breast cancer risk in pre-menopausal women. | aacrjournals.org |

| rs12861247 | Intron 1/2 | Over-transmitted risk allele associated with reduced STS mRNA expression in frontal cortex tissue and ADHD. | nih.gov |

| rs17268988 | Intron 9 | Associated with the number of inattentive symptoms within ADHD cohorts. | wjgnet.com |

Glucuronidation and Other Conjugation Pathways

Once epiandrosterone sulfate is hydrolyzed to epiandrosterone, the unconjugated steroid can be further metabolized. For the body to eliminate steroids, they must be rendered water-soluble. While sulfation is one such pathway, glucuronidation is another major phase II conjugation reaction that facilitates excretion. nih.gov

Glucuronidation involves the attachment of a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov This process significantly increases the water solubility of the steroid, preparing it for elimination from the body, primarily via urine and bile. nih.govresearchgate.net The resulting steroid glucuronides are hydrophilic and negatively charged, requiring active transport out of cells. nih.gov

The excretion of these conjugates is handled by specific efflux transporters. nih.gov Research on the major metabolites of testosterone (B1683101), which are structurally related to epiandrosterone, has identified key transporters involved in their elimination from the liver, intestine, and kidney. nih.govnih.gov

The table below summarizes the primary transporters for major androgen glucuronide metabolites.

| Transporter | Function in Androgen Glucuronide Efflux | Key Tissues | Citation |

| MRP2 | Transports glucuronides into bile and urine for elimination. Major transporter for testosterone glucuronide (TG) and dihydrotestosterone (B1667394) glucuronide (DHTG) in the liver. | Liver (Canalicular), Kidney (Apical), Intestine (Apical) | nih.govnih.gov |

| MRP3 | Transports glucuronides into the bloodstream from cells. Major transporter for androsterone (B159326) glucuronide (AG) and etiocholanolone (B196237) glucuronide (EtioG) in the liver. | Liver (Basolateral), Intestine (Basolateral) | nih.govnih.gov |

| BCRP | Contributes to the efflux of some glucuronide conjugates. | Liver, Intestine | nih.gov |

| MDR1 | Contributes to the efflux of some glucuronide conjugates, such as Etiocholanolone glucuronide in the kidney. | Liver, Kidney | nih.govnih.gov |

Intracrine Metabolism and Peripheral Tissue Transformation

The concept of intracrinology describes the process where cells in peripheral tissues synthesize and metabolize active steroid hormones from circulating inactive precursors. nih.govresearchgate.net Epiandrosterone sulfate, like the more abundant DHEAS, serves as an ideal precursor for this local, or intracrine, steroidogenesis. nih.govnih.gov

Circulating sulfated steroids like epiandrosterone sulfate are too hydrophilic to passively diffuse into cells and require active transport. nih.govcbs.dk Transmembrane proteins, particularly organic anion-transporting polypeptides (OATPs), facilitate the uptake of these sulfated precursors from the bloodstream into the cells of peripheral tissues. nih.govoup.com

Once inside the cell, STS hydrolyzes the sulfate group to yield unconjugated epiandrosterone. nih.govbioscientifica.com This locally produced epiandrosterone can then be converted by other steroidogenic enzymes (such as hydroxysteroid dehydrogenases and reductases) into more potent androgens like dihydrotestosterone (DHT). tandfonline.commuscleandbrawn.com This local production allows tissues to regulate their own hormonal environment according to their specific needs, without significantly altering systemic hormone levels. researchgate.net This mechanism is crucial in various tissues, including the prostate, skin, adipose (fat) tissue, and brain, which all possess the necessary enzymatic machinery for this transformation. oup.comnih.govaacrjournals.org For example, studies have shown that castration-resistant prostate cancer cells can upregulate STS to increase intracellular androgen synthesis from circulating sulfated precursors, thereby driving their own growth. aacrjournals.orgmdpi.com

Transport Mechanisms Across Biological Membranes

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) Substrate Specificity

The sodium-dependent organic anion transporter (SOAT), encoded by the SLC10A6 gene, has been identified as a key transporter for epiandrosterone sulfate. ncats.ionih.gov This transporter facilitates the uptake of various sulfated steroids from the bloodstream into target cells. nih.gov Research has demonstrated that SOAT exhibits a specific affinity for steroid monosulfates, including epiandrosterone sulfate. nih.govnih.gov

The transport process is sodium-dependent, meaning it utilizes the electrochemical gradient of sodium ions to drive the uptake of its substrates into the cell. uniprot.orgfrontiersin.org Studies using SOAT-transfected HEK293 cells have confirmed significant and sodium-dependent transport of epiandrosterone sulfate. nih.gov The transporter accepts both 3α- and 3β-orientations of the sulfate group, as evidenced by its transport of both androsterone sulfate (3α) and epiandrosterone sulfate (3β). nih.gov

Involvement of Other Uptake and Efflux Transporters (e.g., NTCP, BCRP)

While SOAT is a primary transporter, other transport proteins may also play a role in the disposition of epiandrosterone sulfate. The landscape of steroid sulfate transporters is complex and includes members of the organic anion transporting polypeptide (OATP) and organic anion transporter (OAT) families. researchgate.net

The Na+-taurocholate cotransporting polypeptide (NTCP), another member of the SLC10 family, is primarily known for its role in bile acid transport in the liver. While its direct and significant transport of epiandrosterone sulfate is not as well-established as that of SOAT, the broader family's involvement in steroid transport suggests a potential, albeit likely minor, role.

On the other hand, efflux transporters like the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, are responsible for pumping substrates out of cells. nih.gov BCRP has a wide range of substrates, including various organic anions and steroid sulfates like dehydroepiandrosterone sulfate (DHEAS). nih.gov This suggests a potential role for BCRP in limiting the intracellular accumulation of epiandrosterone sulfate by actively transporting it back into the extracellular space. The interplay between uptake transporters like SOAT and efflux transporters like BCRP can therefore regulate the net intracellular concentration of epiandrosterone sulfate.

Structural Requirements for SOAT Substrates

The specificity of SOAT for its substrates is determined by key structural features of the transported molecules. nih.gov Successful SOAT substrates are generally characterized by:

A planar and lipophilic steroid backbone. nih.gov

A negatively charged monosulfate group located at either the 3' or 17' position. nih.gov

Flexibility in the orientation of the sulfate group, accommodating both α and β configurations. nih.gov

This is highlighted by SOAT's ability to transport pairs of stereoisomers, such as androsterone sulfate and epiandrosterone sulfate. nih.gov However, the presence of a second sulfate group, as in the case of 17β-estradiol-3,17-disulfate, prevents transport by SOAT. nih.gov This indicates a stringent requirement for a monosulfated steroid structure.

Comparative Metabolic Clearance Rates of Sulfated Androgens

The metabolic clearance rate (MCR) is a measure of the volume of plasma from which a substance is completely removed per unit of time. It reflects the efficiency of the body in eliminating a compound. The MCR of sulfated androgens can vary significantly, influenced by factors such as plasma protein binding, hepatic extraction, and the activity of specific transporters and metabolic enzymes.

The clearance of these sulfated androgens is a critical determinant of their circulating levels and their availability as precursors for the synthesis of active androgens and estrogens in peripheral tissues. nih.gov The continuous infusion technique is a common method used to determine the MCR and interconversion of androgens. oup.com

Biological Roles and Molecular Mechanisms of Epiandrosterone Sulfate Sodium Salt

Neurosteroid Activity and Neuromodulation

Neurosteroids like epiandrosterone (B191177) sulfate (B86663) are pivotal regulators of brain function, capable of adjusting the balance between excitatory and inhibitory signals. unica.it This modulation of neuronal activity is achieved through direct interactions with a range of neurotransmitter receptors, influencing synaptic transmission and plasticity. biorxiv.orgunica.it The actions of these steroids are critical in various physiological and pathological processes within the brain.

Ionotropic receptors, which are ligand-gated ion channels, are primary targets for the neuromodulatory effects of epiandrosterone sulfate. taylorandfrancis.com These receptors mediate fast synaptic transmission, and their modulation by neurosteroids can significantly alter neuronal communication.

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is fundamental to synaptic plasticity, learning, and memory. nih.govnih.gov Research indicates that certain sulfated neurosteroids, including pregnenolone (B344588) sulfate, can act as positive allosteric modulators of NMDA receptors, enhancing their function. nih.govnih.govnih.gov This potentiation is dependent on the subunit composition of the receptor. unica.it For instance, pregnenolone sulfate has been shown to enhance NMDA-induced currents in oocytes expressing NR1 or NR1 plus NR2A subunits. researchgate.net This modulation can lead to a significant increase in the receptor's response, sometimes by 200 to 400%, through a mechanism that may involve the integration of additional receptor subunits into the cell membrane. nih.gov While the precise binding site for sulfated neurosteroids on the NMDA receptor remains to be fully elucidated, their ability to enhance receptor function highlights a key mechanism of neuroactivity. unica.it

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system. nih.govnih.gov A variety of neurosteroids can modulate GABA-A receptor function, acting as either positive or negative allosteric modulators. nih.govnih.gov Sulfated neurosteroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and pregnenolone sulfate (PREGS) are known to be negative allosteric modulators, inhibiting the function of GABA-A receptors. unica.itnih.gov This inhibitory action is in contrast to other neurosteroids like allopregnanolone, which enhance GABA-A receptor activity. nih.gov Recent findings suggest that these negative allosteric modulators primarily target the ion channel of the GABA-A receptor to exert their inhibitory effects. unica.it

| Neurosteroid | Type of Modulation | Primary Site of Action | Reference |

|---|---|---|---|

| Dehydroepiandrosterone sulfate (DHEAS) | Negative Allosteric Modulator | Ion Channel | unica.it |

| Pregnenolone sulfate (PREGS) | Negative Allosteric Modulator | Ion Channel | unica.itnih.gov |

| Allopregnanolone | Positive Allosteric Modulator | Transmembrane Domain Subunit Interface | unica.itnih.gov |

Glycine receptors (GlyRs) are another class of inhibitory ionotropic receptors, predominantly found in the brainstem and spinal cord, where they are crucial for controlling motor rhythm and processing sensory information. nih.gov Neurosteroids, including androstane (B1237026) derivatives, have been shown to modulate GlyR function. nih.govacs.org Specifically, the 3β-sulfated androstane steroid, dehydroepiandrosterone sulfate (DHEAS), inhibits glycine-induced currents. nih.gov The inhibitory potency of DHEAS can vary depending on the subunit composition of the GlyR. For example, its potency is decreased in the transition from embryonic α2-containing GlyRs to adult α1β-containing GlyRs. nih.gov A negative charge at the C3 position of the steroid is a requirement for this antagonistic action. nih.govacs.org

Beyond ionotropic receptors, epiandrosterone sulfate and related neurosteroids also interact with receptors for neurotrophins, which are proteins that support the growth, survival, and differentiation of neurons.

The Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF). nih.gov Emerging evidence indicates that dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, can directly interact with and activate TrkA receptors. nih.govplos.org Studies have shown that DHEA binds to TrkA receptors with a nanomolar affinity and that this binding can be effectively competed by DHEAS. nih.govplos.org This interaction is functionally significant, as DHEA has been shown to induce the phosphorylation of TrkA and activate its downstream signaling pathways, including those involving Shc, Akt, and ERK1/2 kinases. nih.gov This activation of TrkA by DHEA and its sulfate can mimic the pro-survival effects of NGF, for instance, by rescuing sensory neurons from apoptosis. nih.gov

| Compound | Receptor | Binding Affinity (IC50) | Effect | Reference |

|---|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | TrkA | KD: 7.4 ± 1.75 nM | Induces receptor phosphorylation and activates downstream signaling | nih.gov |

| Epiandrosterone sulfate (as DHEAS) | TrkA | 6.1 ± 1.1 nM | Competes with DHEA for binding | nih.govplos.org |

Interaction with Neurotrophin Receptors

Binding and Activation of p75NTR Receptors

The p75 neurotrophin receptor (p75NTR) is a multifaceted receptor involved in a range of neuronal processes, including apoptosis and survival. While direct binding studies on epiandrosterone sulfate and p75NTR are limited, research on its precursor, DHEA, provides valuable insights. Studies have shown that DHEA can interact with both the pro-survival TrkA and the pro-death p75NTR membrane receptors for the nerve growth factor (NGF). oup.com This interaction suggests that DHEA and its metabolites may act as neurotrophic factors, influencing neuronal fate. The anti-apoptotic effects of DHEA have been demonstrated to be reversible by inhibitors of TrkA, highlighting the significance of this receptor pathway. oup.com Given that epiandrosterone is a direct metabolite of DHEA, it is plausible that it shares similar affinities and functional interactions with p75NTR, although further dedicated research is required to confirm this hypothesis.

Interaction with Other Neurotransmitter Systems

Epiandrosterone sulfate's influence extends to other critical neurotransmitter systems, notably through its interaction with sigma-1 receptors.

Implications for Neuroprotection and Neurite Growth Regulation

The interaction of epiandrosterone sulfate's precursor, DHEAS, with sigma-1 receptors has significant implications for neuroprotection and the regulation of neurite growth. Sigma-1 receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a well-established model for neuronal differentiation. semanticscholar.orgresearchgate.net This potentiation is significantly attenuated by selective sigma-1 receptor antagonists, underscoring the crucial role of this receptor in neuronal plasticity. semanticscholar.org Furthermore, DHEA has been shown to protect hippocampal neurons from toxicity, an effect that appears to be facilitated by the sigma-1 receptor. nih.gov A recent study has also associated epiandrosterone sulfate with androgen metabolism and suggested its potential for neuroprotective roles. nih.gov

Table 1: Effects of DHEAS on Neurite Outgrowth

| Cell Line | Treatment | Effect on Neurite Outgrowth | Receptor Implicated |

| PC12 | DHEAS + NGF | Potentiation | Sigma-1 |

This table is interactive. Click on the headers to sort the data.

Penetration and Influence on Central Nervous System Function

The ability of epiandrosterone sulfate to influence the central nervous system is predicated on its capacity to cross the blood-brain barrier. Research has shown that its precursor, DHEAS, is transported across this critical barrier. Once in the CNS, these neurosteroids can exert a range of effects. For instance, epiandrosterone sulfate has been identified as a negative allosteric modulator of GABA-A receptors. nih.gov This modulation of the primary inhibitory neurotransmitter system in the brain can lead to increased neuronal excitability.

Interactions with Transient Receptor Potential (TRP) Channels

Emerging research indicates that steroids can interact with various members of the Transient Receptor Potential (TRP) channel family, which are involved in a wide array of sensory processes.

Inhibition of TRPV1 Channels

While direct evidence of epiandrosterone sulfate inhibiting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is currently lacking, studies on related steroids provide a basis for potential interaction. For example, androstenedione, a steroid structurally similar to epiandrosterone, has been shown to activate currents that are inhibited by a TRPV1 antagonist, suggesting an interaction with the channel. semanticscholar.org Another steroid, etiocholanolone (B196237), acts as a negative modulator of the TRPV1 receptor. nih.gov Given the structural similarities and the established interactions of other androgens with TRPV1, it is conceivable that epiandrosterone sulfate may also modulate the activity of this channel, a hypothesis that warrants further investigation.

Inhibition of TRPC5 Channels

Current scientific literature does not provide direct evidence to suggest that Epiandrosterone sulfate sodium salt inhibits Transient Receptor Potential Canonical 5 (TRPC5) channels. While studies have shown that other neuroactive steroids can modulate TRPC5 channel activity, specific research on the interaction between this compound and these channels is not available.

Modulation of P2X Receptors

There is currently a lack of scientific data detailing the modulation of P2X receptors by this compound. The role of this specific compound in the function of these ATP-gated ion channels remains an area for future investigation.

Influence on Steroid Hormone Metabolic Pathways

Epiandrosterone sulfate is a recognized metabolite within the complex network of steroid hormone biosynthesis and metabolism. ontosight.ainih.gov It is derived from dehydroepiandrosterone (DHEA) and is considered a downstream product in the metabolic cascade of androgens. chemicalbook.com

Role in Interconversion and Homeostasis of Other Steroids

Epiandrosterone sulfate plays a significant role in the interconversion and balance of other steroid hormones. The sulfation of epiandrosterone to epiandrosterone sulfate is a reversible process mediated by sulfotransferase and steroid sulfatase enzymes, respectively. wikipedia.orgwikipedia.org This sulfated form has a longer half-life than its non-sulfated precursor, epiandrosterone, suggesting it may function as a circulating reservoir. wikipedia.org This reservoir can then be converted back to epiandrosterone and subsequently metabolized to other potent androgens like dihydrotestosterone (B1667394) (DHT). chemicalbook.com This positions Epiandrosterone sulfate as a key intermediate in maintaining the homeostasis of various steroid hormones. The conversion of DHEA to DHEA-S is facilitated by sulfotransferase enzymes, and DHEA-S can be converted back to DHEA by steroid sulfatase. wikipedia.org

Exhibition of Anti-inflammatory Properties

Direct evidence for the anti-inflammatory properties of this compound is not extensively documented in current research.

Impact on Prostaglandin E2 (PGE2) Production (referencing epiandrosterone basis)

Specific studies detailing the direct impact of this compound on the production of Prostaglandin E2 (PGE2) are not available. While the broader steroid metabolism pathways are known to intersect with inflammatory signaling, the precise role of this compound has not been elucidated.

Antioxidant Mechanisms

The direct antioxidant mechanisms of this compound have not been a primary focus of scientific investigation to date, and as such, there is a lack of specific findings on this topic.

Inhibition of Lipid Peroxidation

Current scientific literature, based on available search results, does not provide specific evidence or detailed research findings regarding the direct inhibition of lipid peroxidation by this compound. While lipid peroxidation is a critical process in cellular damage, and the antioxidant activities of related steroid hormones have been a subject of study, specific investigations into the role of this compound in this particular mechanism are not prominently documented in the provided search outcomes.

Scavenging of Free Radicals

Similarly, detailed studies elucidating the direct free radical scavenging properties of this compound are not available in the current search results. The scavenging of free radicals is a key mechanism for protecting against oxidative stress. Although its parent compound, DHEA, has been investigated for its potential antioxidant effects, the specific capacity of its sulfated metabolite, this compound, to directly neutralize free radicals has not been detailed in the accessible scientific literature.

Advanced Methodological Approaches for Research and Analysis

Chromatographic Techniques for Separation and Quantitation

Chromatography is a fundamental separation technique that has evolved significantly, enabling the resolution of complex mixtures of structurally similar compounds like steroid sulfates. researchgate.net When combined with detection methods like mass spectrometry, it provides a powerful tool for both qualitative and quantitative analysis. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone in steroid analysis due to its high chromatographic resolution and the generation of information-rich electron ionization (EI) mass spectra, which are invaluable for structural elucidation and untargeted profiling. mdpi.com However, the direct analysis of sulfated steroids like epiandrosterone (B191177) sulfate (B86663) by GC-MS is hindered by their low volatility and thermal instability. nih.gov This necessitates chemical or enzymatic cleavage of the sulfate group (deconjugation) and often derivatization of the resulting free steroid to make it suitable for GC analysis. nih.govresearchgate.net

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique used to determine the carbon isotope ratio (¹³C/¹²C) of a compound, which can help distinguish between endogenous and exogenous steroids in anti-doping control. nih.govdshs-koeln.de Recently, epiandrosterone sulfate has been identified as a promising long-term marker for the detection of anabolic androgenic steroid (AAS) abuse. nih.gov

To streamline the analysis of sulfoconjugated forms like epiandrosterone sulfate, a fast GC-C-IRMS method has been developed. nih.gov This innovative approach is based on the direct injection of the non-hydrolyzed epiandrosterone sulfate into the GC system. nih.govcore.ac.uk In the hot injector port, the sulfate group is cleaved off, allowing for the analysis of the resulting steroid without the need for cumbersome and time-consuming solid-phase extraction, hydrolysis, and derivatization steps. nih.govcore.ac.uk This significantly simplifies the sample preparation to a liquid-liquid extraction followed by a liquid chromatography (LC) clean-up step. nih.gov

The development of fast GC-C-IRMS, which utilizes narrow-bore columns, can reduce analysis times significantly and improve detection limits. dshs-koeln.denih.gov This advancement holds the potential to enable the analysis of a larger number of samples, which is particularly beneficial in high-throughput screening environments like anti-doping laboratories. dshs-koeln.de

| Parameter | Conventional GC-C-IRMS | Fast GC-C-IRMS |

| Sample Preparation | SPE, hydrolysis, derivatization | Liquid-liquid extraction, LC cleanup |

| Analysis Time | Longer | Shorter (e.g., 450s vs 1400s) nih.gov |

| Peak Widths | Wider | Narrower (e.g., 250 ms) nih.gov |

| Precision at low levels | Good | Improved nih.gov |

The analysis of epiandrosterone sulfate by GC-MS traditionally requires a hydrolysis step to cleave the sulfate conjugate. This can be achieved through enzymatic or chemical methods. mdpi.com

Enzymatic Hydrolysis: This method often utilizes sulfatases, such as those from Helix pomatia. mdpi.com However, these enzyme preparations can also exhibit glucuronidase activity, making it difficult to distinguish between sulfated and glucuronidated steroids. researchgate.net The efficiency of enzymatic hydrolysis can also be variable. nih.gov

Chemical Hydrolysis (Solvolysis): This approach, often using a mixture of an organic solvent and acid (e.g., ethyl acetate/H₂SO₄), is generally considered more effective for the quantitative cleavage of the sulfate moiety. core.ac.uknih.gov

Following hydrolysis, the now unconjugated epiandrosterone must be derivatized to increase its volatility and improve its chromatographic behavior. Common derivatization agents include those that form trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. mdpi.comnih.gov The choice of derivatization agent can influence the fragmentation pattern in the mass spectrometer and aid in structural identification. mdpi.com

Recent research has also explored novel protocols for the simultaneous deconjugation and derivatization of sterol sulfates, further simplifying the sample preparation workflow for GC-MS analysis. mdpi.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of sulfated steroids in many clinical and research laboratories. mdpi.comnih.gov A significant advantage of LC-MS is its ability to directly analyze conjugated steroids like epiandrosterone sulfate without the need for hydrolysis and derivatization, which simplifies sample preparation and avoids potential issues associated with these steps. nih.govnih.gov

Isotope dilution liquid chromatography-electrospray ionization-mass spectrometry (ID-LC-ESI-MS) is a highly accurate and precise method for the quantification of androgen sulfates, including epiandrosterone sulfate. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [²H₄]dehydroepiandrosterone-S) to the sample as an internal standard. nih.gov This internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization, thereby correcting for any sample loss or matrix effects and ensuring highly reliable quantification. nih.gov

A typical ID-LC-ESI-MS method for epiandrosterone sulfate in human serum involves protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) to isolate the androgen sulfates. nih.gov The extract is then analyzed by LC-ESI-MS in the selected ion monitoring (SIM) mode. nih.gov These methods have been validated over a range of concentrations relevant to physiological levels. nih.govnih.gov

| Feature | Description | Reference |

| Technique | Isotope Dilution Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (ID-LC-ESI-MS) | nih.govnih.gov |

| Internal Standard | Stable isotope-labeled analog of the analyte (e.g., [²H₄]dehydroepiandrosterone-S) | nih.gov |

| Sample Preparation | Protein precipitation followed by Solid-Phase Extraction (SPE) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Advantage | High accuracy and precision due to correction for matrix effects and sample loss. | nih.gov |

The ability to directly analyze intact sulfated steroids is a key advantage of LC-MS-based methods. nih.govnih.gov This approach avoids the potentially incomplete or non-specific nature of hydrolysis reactions and the additional step of derivatization required for GC-MS. nih.govresearchgate.net

Several LC-MS/MS methods have been developed for the simultaneous quantification of a panel of intact steroid sulfates, including epiandrosterone sulfate, in biological matrices like human serum. nih.gov These methods typically employ a simple sample preparation, such as protein precipitation, followed by direct injection onto the LC-MS/MS system. nih.gov The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the accurate measurement of these compounds even at low physiological concentrations. nih.gov The development of such comprehensive methods is valuable for studying the complete "sulfated steroidome" and its role in health and disease. nih.gov

Thin-Layer Chromatography (TLC) in Steroid Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental technique in steroid analysis due to its simplicity, speed, and cost-effectiveness. bioline.org.br It is widely applied for the initial screening, qualitative identification, and assessment of the purity of steroid compounds, including sulfated conjugates like epiandrosterone sulfate. bioline.org.brresearchgate.net The versatility of TLC allows for the simultaneous analysis of multiple samples, utilizing a variety of stationary phases, mobile phases, and detection methods. bioline.org.branalis.com.my

For qualitative analysis, TLC is an invaluable tool for verifying the presence of epiandrosterone sulfate in a sample and for assessing its purity. researchgate.net The process involves spotting the sample on a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The Retardation factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and is used for its identification. A single spot on the chromatogram under various solvent systems is a strong indicator of the compound's purity. researchgate.net

Visualization of the separated steroid spots can be achieved by various means. Non-destructive methods include viewing the plate under UV light (typically at 254 nm or 366 nm), which is effective if the compound possesses a UV-absorbing chromophore. bioline.org.br For steroids lacking such chromophores, destructive methods involving spraying the plate with chemical reagents are common. A widely used reagent is a mixture of sulfuric acid and methanol (B129727) or ethanol, which upon heating, produces colored or fluorescent spots, allowing for sensitive detection. bioline.org.branalis.com.my

TLC is highly effective for separating steroids from complex matrices such as biological fluids or pharmaceutical formulations. bioline.org.branalis.com.my The separation of highly polar, sulfoconjugated steroids like epiandrosterone sulfate from their non-sulfated parent steroids or other metabolites presents a specific challenge that can be addressed by selecting appropriate TLC systems.

Normal-phase TLC on silica gel with polar mobile phases is often employed. However, for enhanced separation of steroid sulfates, reversed-phase TLC (RP-TLC) on plates with a nonpolar stationary phase (e.g., C18-bonded silica) can be utilized. analis.com.mynih.gov A specialized technique, reversed-phase ion-pair chromatography, has proven effective for separating sulfoconjugated steroids. nih.gov This method involves adding an ion-pairing reagent (e.g., triethylamine) to the mobile phase, which forms a neutral, less polar complex with the negatively charged sulfate group, allowing for better retention and resolution on the reversed-phase plate. nih.gov

The following table summarizes various TLC systems that have been applied to the separation of steroids, which can be adapted for the analysis of epiandrosterone sulfate.

| Stationary Phase | Mobile Phase (Solvent System) | Application/Comment | Reference |

| Silica Gel | Chloroform / Methanol (97:3) | General separation of oxo-steroids. | bioline.org.br |

| Silica Gel | Cyclohexane / Ethyl Acetate / Ethanol (24:16:1) | Separation of androgens and gestagens. | bioline.org.br |

| Polyamide-coated | Acetonitrile / 5mM aqueous triethylamine (B128534) (20:80 v/v) | Reversed-phase, paired-ion TLC for separating steroid sulfates like ES and DS. | nih.gov |

| RP-18 WF254s HPTLC | Acetone / Petroleum Ether (10:90 v/v) | Reversed-phase separation of testosterone (B1683101) and methyltestosterone. | analis.com.my |

This table is illustrative of systems used for related steroids and provides a basis for developing methods specific to epiandrosterone sulfate sodium salt.

Spectrometric Characterization and Identification

Spectrometric techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy provide detailed information about the molecule's mass, elemental composition, and atomic connectivity.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a powerful tool for the identification of steroid sulfates. nih.gov For a non-volatile and charged molecule like epiandrosterone sulfate, Electrospray Ionization (ESI) is a commonly used soft ionization technique, typically operated in the negative ion mode to detect the deprotonated molecule. nih.govnih.gov

In negative-ion ESI-MS, epiandrosterone sulfate ([C₁₉H₂₉O₅S]⁻) is expected to show a prominent molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 369. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented by collision-induced dissociation (CID). The fragmentation pattern is characteristic of the compound's structure. For steroid sulfates, CID typically results in the loss of the sulfate group and specific cleavages of the steroid ring system. nih.gov

Key diagnostic fragment ions for steroid sulfates include:

HSO₄⁻ (m/z 97): A characteristic ion confirming the presence of a sulfate group. nih.gov

SO₃⁻ (m/z 80): Another fragment indicative of the sulfate moiety. nih.gov

The fragmentation of the steroid backbone provides further structural details. The analysis of these fragmentation patterns is crucial for distinguishing between isomeric steroids.

| Ion | m/z (Mass/Charge) | Description | Reference |

| [M-H]⁻ | 369 | Deprotonated molecular ion of epiandrosterone sulfate. | researchgate.net |

| HSO₄⁻ | 97 | Bisulfate anion, a characteristic fragment of a sulfate conjugate. | nih.gov |

| SO₃⁻ | 80 | Sulfur trioxide radical anion, also indicative of a sulfate group. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.govspringernature.com While specific NMR data for this compound is not widely published, the analysis of its parent compound, epiandrosterone, provides the foundational data for the carbon-hydrogen framework. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

The ¹³C NMR spectrum of epiandrosterone shows distinct signals for each of the 19 carbon atoms in the steroid nucleus. chemicalbook.com The chemical shifts are highly sensitive to the local stereochemistry, making NMR essential for confirming the configuration at chiral centers. When the sulfate group is added at the 3-position, the chemical shifts of the nearby carbons (C2, C3, and C4) would be significantly altered, providing definitive evidence for the site of sulfation.

The following table presents the ¹³C NMR spectral data for the parent compound, epiandrosterone.

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 37.2 |

| 2 | 31.5 |

| 3 | 71.5 |

| 4 | 38.8 |

| 5 | 44.8 |

| 6 | 28.5 |

| 7 | 30.8 |

| 8 | 35.8 |

| 9 | 54.6 |

| 10 | 35.8 |

| 11 | 20.2 |

| 12 | 36.6 |

| 13 | 47.6 |

| 14 | 51.5 |

| 15 | 31.9 |

| 16 | 21.9 |

| 17 | 220.8 |

| 18 | 13.6 |

| 19 | 12.2 |

Data corresponds to Epiandrosterone (CAS 481-29-8) and serves as a reference for the core steroid structure. chemicalbook.com

In Vitro Experimental Models for Mechanistic Studies

In vitro experimental models are crucial for investigating the molecular mechanisms of action of compounds like epiandrosterone sulfate in a controlled laboratory setting, independent of a whole living organism. These models typically involve the use of cultured cells or isolated enzymes.

One important application of in vitro models is in studying the metabolism of steroids. For instance, human liver cancer cell lines, such as HepG2 cells, are often used as a model system because they retain many of the enzymatic functions of normal liver cells, including those involved in steroid biotransformation. researchgate.net By incubating HepG2 cells with epiandrosterone sulfate, researchers can identify potential metabolites and study the enzymes responsible for its conversion, providing insight into its metabolic fate. researchgate.net

Furthermore, in vitro models are used to explore the direct biological effects of steroid sulfates on cellular processes. As an example of this approach, studies on the closely related compound Dehydroepiandrosterone (B1670201) sulfate (DHEAS) have used isolated peripheral blood lymphocytes (PBLs) to investigate its effects on apoptosis (programmed cell death). nih.gov In these experiments, PBLs from subjects were cultured and treated with DHEAS, and changes in apoptosis rates and the expression of apoptosis-related genes were measured. nih.gov This type of study demonstrated that DHEAS could reduce the rate of apoptosis in these cells, suggesting a potential mechanistic role in modulating immune responses. nih.gov Similar experimental designs could be employed to elucidate the specific cellular and molecular targets of epiandrosterone sulfate.

Isolated Tissue Preparations for Receptor Activity Assessments

While epiandrosterone itself is a known androgen, the direct interaction of its sulfated form with steroid receptors is an area of active investigation. Isolated tissue preparations provide a valuable ex vivo system to assess the potential receptor activity of epiandrosterone sulfate.

This methodology involves obtaining fresh tissue samples, for example from animal models or human biopsies, which are known to express steroid receptors such as the androgen receptor (AR) or estrogen receptors (ERα, ERβ). nih.gov The tissues are carefully prepared to maintain their physiological integrity. Techniques such as tissue slicing or the preparation of homogenates are common.

Receptor binding assays are then performed by incubating the tissue preparations with radiolabeled epiandrosterone sulfate. The amount of radioactivity bound to the tissue is measured, and specificity is determined by competition with an excess of unlabeled epiandrosterone sulfate or other known receptor ligands. nih.gov These studies can help to determine if epiandrosterone sulfate binds directly to a receptor or if it requires conversion to its unconjugated form, epiandrosterone, to elicit a biological response.

Furthermore, functional assays can be conducted on isolated tissues. For example, the effect of epiandrosterone sulfate on the expression of receptor-regulated genes can be measured using techniques like quantitative real-time PCR (qPCR). An increase in the expression of androgen-responsive genes in a prostate tissue slice, for instance, would suggest androgenic activity.

Enzyme Activity Assays in Cellular and Acellular Systems

The concentration of epiandrosterone sulfate in the body is regulated by the balance between its synthesis by sulfotransferases and its hydrolysis by sulfatases. aacrjournals.org Assays to measure the activity of these enzymes are crucial for understanding the regulation of epiandrosterone sulfate levels.

Quantification of Sulfatase and Sulfotransferase Activities

Sulfatase Activity Assays:

The activity of steroid sulfatase, the enzyme that cleaves the sulfate group from epiandrosterone sulfate to produce epiandrosterone, can be quantified in various biological samples, including cell lysates and tissue homogenates. tandfonline.com A common method involves incubating the sample with a known concentration of epiandrosterone sulfate as the substrate. The reaction is stopped after a specific time, and the amount of product formed (epiandrosterone) is measured. tandfonline.com

The quantification of epiandrosterone can be achieved using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.gov Alternatively, a chromogenic or fluorogenic assay can be employed. aacrjournals.org In one such assay, the dehydroepiandrosterone (DHEA) released from DHEA sulfate (a structurally similar steroid sulfate) is measured enzymatically using 3β-hydroxysteroid oxidase, which produces a colored or fluorescent product. tandfonline.com This principle can be adapted for epiandrosterone sulfate.

Sulfotransferase Activity Assays:

The activity of sulfotransferases (SULTs), the enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to epiandrosterone, can also be measured. nih.gov These assays are often performed using cytosolic fractions of tissues, such as the liver, which are rich in SULTs. nih.govfu-berlin.de

A widely used method is a radiometric assay that utilizes [³⁵S]-labeled PAPS. nih.govresearchgate.net The incubation of the enzyme source with epiandrosterone and [³⁵S]PAPS results in the formation of [³⁵S]-labeled epiandrosterone sulfate. The radioactive product is then separated from the unreacted [³⁵S]PAPS, and its radioactivity is quantified by liquid scintillation counting. researchgate.net

Non-radioactive methods are also available and are often preferred for high-throughput screening. rndsystems.com These can be coupled enzyme assays where the production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the sulfonation reaction, is linked to a detectable signal, such as the oxidation of NADH. rndsystems.com

Table 3: Comparison of Enzyme Activity Assay Methods

| Assay Type | Enzyme | Principle | Advantages | Disadvantages |

| Radiometric | Sulfotransferase | Measures transfer of [³⁵S] from PAPS | High sensitivity | Requires handling of radioactive materials, discontinuous |

| Spectrophotometric | Sulfatase | Coupled enzyme reaction produces a colored product | Continuous monitoring, high-throughput compatible | May have lower sensitivity than radiometric assays |

| LC-MS/MS | Sulfatase/Sulfotransferase | Direct quantification of substrate depletion or product formation | High specificity and sensitivity | Requires expensive instrumentation, lower throughput |

Substrate Specificity Determinations

The enzymatic conversion of epiandrosterone sulfate is a key aspect of its biological role and a subject of detailed research. The substrate specificity of enzymes, particularly steroid sulfatase (STS) and sulfotransferases (SULTs), determines the rate and extent to which epiandrosterone sulfate is metabolized, thereby modulating its bioavailability and subsequent physiological effects.

Hydrolysis by Steroid Sulfatase (STS)

Steroid sulfatase (EC 3.1.6.2), also known as arylsulfatase C, is a critical enzyme in steroid metabolism, responsible for the hydrolysis of various sulfated steroids into their biologically active, unconjugated forms. wikipedia.orgoup.com The function of this enzyme is crucial for the local production of active androgens and estrogens in various tissues. oup.com Human STS is a membrane-bound enzyme found in the endoplasmic reticulum and is encoded by a single gene. wikipedia.orgbham.ac.uk

Research has demonstrated that epiandrosterone sulfate is a substrate for steroid sulfatases. Studies utilizing purified arylsulfatase from Pseudomonas aeruginosa have shown that this enzyme effectively catalyzes the hydrolysis of epiandrosterone 3-sulfate. nih.gov This has been practically applied in analytical procedures, where the enzymatic hydrolysis of epiandrosterone sulfate in urine samples is a preparatory step for further analysis. nih.gov

While specific kinetic data for the hydrolysis of epiandrosterone sulfate by human steroid sulfatase is not extensively documented in publicly available literature, comparative studies provide insight into its relative preference as a substrate. Human placental steroid sulfatase has been shown to hydrolyze dehydroepiandrosterone sulfate (DHEA-S) and 16α-hydroxydehydroepiandrosterone sulfate. nih.gov The catalytic efficiency (Vmax/Km) of human STS is highest for estrone (B1671321) sulfate, followed by pregnenolone (B344588) sulfate and DHEA-S. nih.gov Although not explicitly quantified in these comparative analyses, the structural similarity of epiandrosterone sulfate to other known substrates suggests it is also a substrate for human STS, albeit potentially with a different affinity and turnover rate compared to more extensively studied steroid sulfates.

The table below presents kinetic data for the hydrolysis of various steroid sulfates by human and other sulfatases, offering a comparative context for the potential interaction of epiandrosterone sulfate with these enzymes.

| Enzyme | Substrate | Km (μM) | Vmax | Catalytic Efficiency (Vmax/Km) | Source |

|---|---|---|---|---|---|

| Human SULT2A1 | Androstenone | 5.8 ± 0.6 | - | - | nih.gov |

| Porcine SULT2A1 | Androstenone | 74.1 ± 15.9 | - | - | nih.gov |

| Human SULT2A1 | DHEA | 9.4 ± 2.5 | - | 50.5 | nih.gov |

| Porcine SULT2A1 | DHEA | 3.3 ± 1.9 | - | 72.9 | nih.gov |

| Zebrafish Sts | Estrone-sulfate | - | - | - | nih.gov |

| Zebrafish Sts | Estradiol-sulfate | - | - | - | nih.gov |

| Zebrafish Sts | DHEA-sulfate | - | - | - | nih.gov |

| Human Placental Steroid-Sulfatase | Dehydroepiandrosterone 3-sulfate | - | - | - | nih.gov |

| Human Placental Steroid-Sulfatase | 16 alpha-hydroxydehydroepiandrosterone 3-sulfate | - | - | - | nih.gov |

Sulfation by Sulfotransferases (SULTs)

The reverse reaction, the sulfation of epiandrosterone to form epiandrosterone sulfate, is catalyzed by sulfotransferases. Human sulfotransferase SULT2A1 is known to have a broad substrate specificity, and evidence suggests it can catalyze the sulfonation of epiandrosterone. This is a critical step in steroid homeostasis, as sulfation generally renders the steroid water-soluble and biologically inactive, facilitating its transport and eventual excretion.

Kinetic studies on human and porcine SULT2A1 have revealed species-specific differences in substrate affinity for various steroids. For instance, human SULT2A1 displays a significantly higher affinity for androstenone compared to the porcine enzyme. nih.gov While direct kinetic parameters for the sulfation of epiandrosterone by human SULTs are not widely reported, the known broad substrate acceptance of SULT2A1 indicates that epiandrosterone is a likely substrate for this enzyme. The efficiency of this reaction would be a key determinant in regulating the intracellular levels of unconjugated epiandrosterone.

Comparative Biochemistry and Functional Relationships with Other Steroids

Differentiation from Androsterone (B159326) Sulfate (B86663) (A-S)

Epiandrosterone (B191177) sulfate and Androsterone sulfate are closely related isomers, and their subtle structural differences lead to distinct biochemical properties and physiological effects.

Epiandrosterone and androsterone are stereoisomers, differing in the spatial orientation of the hydroxyl group at the C3 position of the steroid nucleus. In epiandrosterone, the hydroxyl group is in the beta (β) position, while in androsterone, it is in the alpha (α) position. This seemingly minor difference in stereochemistry has significant implications for their biological activity.

The orientation of the hydroxyl group can influence how these steroids interact with enzymes and receptors. For instance, the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) enzymes is specific to the stereochemistry of the hydroxyl group. These enzymes are crucial for the interconversion of 3α- and 3β-hydroxysteroids, thereby regulating the local availability of active and inactive androgens nih.gov.

In the context of neurosteroids, this isomeric difference is particularly relevant. For example, 3β-hydroxypregnane steroids have been shown to act as GABAA receptor antagonists, a property not shared by their 3α-isomers nih.gov. While this specific finding relates to pregnane steroids, it highlights the principle that the 3β-hydroxy configuration can confer distinct pharmacological properties.

The sulfation of these isomers at the C3 position results in Epiandrosterone sulfate and Androsterone sulfate. The addition of the sulfate group dramatically increases the water solubility of these steroids, altering their transport and bioavailability. The sodium-dependent organic anion transporter (SOAT), also known as SLC10A6, has been shown to transport both androsterone sulfate and epiandrosterone sulfate, indicating its flexibility in accommodating both 3α- and 3β-sulfated steroids encyclopedia.pubresearchgate.net.

Comparative Analysis of Sulfated Steroid Transport

The transport of sulfated steroids across cell membranes is a regulated process mediated by specific transporter proteins. Understanding the substrate specificity and overlap of these transporters is key to comprehending the bioavailability and physiological effects of compounds like Epiandrosterone sulfate sodium salt.

Members of the organic anion transporting polypeptide (OATP) family and the solute carrier (SLC) family are the primary transporters of sulfated steroids. These transporters exhibit varying degrees of substrate specificity and overlap.

Organic Anion Transporting Polypeptides (OATPs): OATP2B1 is a key transporter of sulfated steroids, including DHEAS and estrone (B1671321) sulfate nih.gov. While direct kinetic data for Epiandrosterone sulfate transport by OATP2B1 is limited in the provided search results, the known transport of other sulfated androgens suggests a potential for interaction. The affinity of OATP2B1 for DHEA-S is reportedly lower than that of other transporters like OAT4 nih.gov.

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): SOAT has been identified as a specific transporter for 3'- and 17'-monosulfated steroids encyclopedia.pubnih.gov. Importantly, it has been shown to transport both androsterone sulfate (3α-sulfate) and epiandrosterone sulfate (3β-sulfate), demonstrating its capacity to handle stereoisomers encyclopedia.pub. SOAT does not, however, transport di-sulfated steroids, indicating a specificity for mono-sulfated compounds nih.gov. The transport of a wide range of sulfated steroids by SOAT, including DHEAS, pregnenolone (B344588) sulfate, and testosterone (B1683101) sulfate, highlights a significant degree of substrate overlap nih.gov.

The table below summarizes the transport of key sulfated steroids by OATP2B1 and SOAT based on the available information.

| Steroid | Transporter | Transport Confirmed |

| Epiandrosterone sulfate | SOAT (SLC10A6) | Yes nih.gov |

| Androsterone sulfate | SOAT (SLC10A6) | Yes nih.gov |

| DHEA-S | OATP2B1, SOAT | Yes nih.govnih.gov |

| Estrone Sulfate | OATP2B1 | Yes nih.gov |

This overlap in substrate transport suggests a potential for competition between different sulfated steroids for uptake into cells. The relative concentrations of these steroids and the expression levels of different transporters in specific tissues will ultimately determine the intracellular availability of each compound.

Evolutionary and Species-Specific Considerations in Sulfated Steroid Metabolism

The metabolism of sulfated steroids, including epiandrosterone sulfate, exhibits notable variations across different species, reflecting the evolutionary divergence of endocrine systems. The processes of steroid sulfation and desulfation are fundamental and conserved pathways in vertebrates, playing a vital role in regulating steroid hormone action.

In primates, including humans, DHEA and its sulfated form, DHEAS, are produced in large quantities by the adrenal glands. This high level of adrenal androgen production is a distinctive feature of primate physiology. Consequently, epiandrosterone sulfate, as a metabolite of DHEA, is also a significant component of the steroid profile in these species. Studies on non-human primates, such as rhesus macaques (Macaca mulatta), pig-tailed macaques (Macaca nemestrina), and baboons (Papio cynocephalus), have shown age-related declines in DHEAS levels, similar to what is observed in humans, suggesting a shared pattern of endocrine aging among primates.

In contrast, common laboratory rodents like mice and rats have a different adrenal steroidogenic profile. They lack a distinct adrenal zona reticularis, the primary site of DHEA and DHEAS synthesis in primates. As a result, their production of adrenal androgens is significantly lower. This has implications for the levels and physiological significance of downstream metabolites like epiandrosterone sulfate in these species. The tissue distribution and expression of sulfotransferase enzymes also show species-specific patterns. For example, in mice, the expression of various Sult isozymes, including those involved in steroid sulfation, differs across tissues and developmental stages.

Interestingly, the spiny mouse (Acomys cahirinus) has been proposed as a more suitable model for human adrenal physiology due to its well-defined zona reticularis and upregulation of genes involved in androgen synthesis, such as Cyp17a1, and steroid sulfation, like Sult1e1. This suggests that the capacity for significant adrenal androgen and subsequent sulfated steroid production may have evolved differently across rodent lineages.

Broader comparative studies in vertebrates reveal further diversity. For instance, research on Australian marsupials and monotremes has focused on corticosteroid profiles, with cortisol and corticosterone being the predominant glucocorticoids. While detailed data on epiandrosterone sulfate in these groups is limited, the fundamental enzymatic machinery for steroidogenesis and metabolism is present, albeit with species-specific characteristics. The activity of steroid sulfatase has been detected in various tissues during the embryonic development of the red-eared slider turtle (Trachemys scripta), indicating that the regulation of steroid activity through sulfation/desulfation is a conserved mechanism in oviparous vertebrates as well.

The table below provides a comparative overview of adrenal androgen production and related characteristics across different mammalian groups, which influences the metabolism of steroids like epiandrosterone sulfate.

Table 2: Comparative Aspects of Adrenal Androgen Metabolism in Different Mammals

| Species Group | Key Characteristics of Adrenal Androgen Production | Implications for Epiandrosterone Sulfate Metabolism |

|---|---|---|

| Primates (e.g., Humans, Macaques) | Prominent adrenal zona reticularis; high production of DHEA and DHEAS. | Significant pool of epiandrosterone sulfate derived from adrenal precursors. |

| Rodents (e.g., Mice, Rats) | Lack of a distinct zona reticularis; low adrenal androgen production. | Lower physiological relevance of adrenal-derived epiandrosterone sulfate. |

| Spiny Mouse (Acomys cahirinus) | Presence of a well-defined zona reticularis and expression of key androgenic enzymes. | Considered a better rodent model for human-like adrenal androgen metabolism. |

| Marsupials and Monotremes | Focus of research has been on corticosteroids; detailed androgen profiles are less characterized. | The role and levels of epiandrosterone sulfate are not well-established. |

Future Directions in Research on Epiandrosterone Sulfate Sodium Salt

Elucidation of Uncharacterized Metabolic Intermediates and Pathways

The metabolic fate of Epiandrosterone (B191177) sulfate (B86663) is complex, involving a network of enzymatic conversions. While the primary pathways are generally understood, future research will focus on identifying less-abundant, potentially bioactive, downstream metabolites and characterizing alternative metabolic routes, such as "backdoor" pathways for androgen synthesis. nih.gov

A significant avenue of future investigation is the application of steroid metabolomics, which combines mass spectrometry-based steroid profiling with advanced computational analysis. nih.govendocrine-abstracts.org This approach can analyze the comprehensive steroid output in biological samples, offering the potential to uncover previously uncharacterized intermediates in the Epiandrosterone sulfate metabolic cascade. nih.govoup.com By applying machine learning algorithms to these complex datasets, researchers can identify novel steroid signatures and metabolic fingerprints, providing a more holistic view of steroidogenesis and metabolism. rug.nl

Key research objectives in this area include:

Tissue-Specific Metabolism: Investigating the unique metabolic pathways of Epiandrosterone sulfate in specific peripheral tissues, such as skeletal muscle, adipose tissue, and the brain, to understand its local effects.

Enzyme Regulation: Characterizing the regulation of key enzymes, such as sulfotransferases and steroid sulfatases, that control the balance between Epiandrosterone and its sulfated form. nih.gov

Discovery of Novel Metabolites: Utilizing untargeted steroid metabolomics to identify and quantify novel, low-abundance metabolites derived from Epiandrosterone sulfate and assessing their potential biological activities. nih.gov

Investigation of Novel Receptor Interactions and Signaling Cascades

The biological effects of many steroids are not limited to the activation of nuclear hormone receptors. There is growing evidence for rapid, non-genomic actions mediated by membrane-bound receptors. nih.govfrontiersin.org While Epiandrosterone is known as a precursor to the potent androgen dihydrotestosterone (B1667394) (DHT), which acts on the nuclear androgen receptor, the direct biological activity of Epiandrosterone sulfate itself is a critical area for future exploration. chemicalbook.commedscape.com

Research on related neurosteroids has shown that they can interact with a variety of membrane receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels, to modulate neuronal activity. nih.govnih.govfrontiersin.org For instance, certain neurosteroids are known to bind to membrane progesterone receptors (mPRs), a class of GPCRs, to initiate rapid signaling events. oup.comnih.gov

Future investigations should focus on:

Direct Receptor Binding: Screening for direct interactions between Epiandrosterone sulfate and novel cell surface receptors, particularly orphan GPCRs, which are receptors whose endogenous ligand has not yet been identified. wikipedia.orgyoutube.com

Non-Genomic Signaling: Determining if Epiandrosterone sulfate can initiate rapid, non-genomic signaling cascades, such as the activation of protein kinases like MAPK and PI3K/Akt, independently of its conversion to other steroids. nih.govfrontiersin.org

Ion Channel Modulation: Assessing the ability of Epiandrosterone sulfate to directly modulate the activity of ion channels, such as GABA-A and NMDA receptors, which are known targets for other neurosteroids. nih.govfrontiersin.orgresearchgate.net

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

The accurate measurement of Epiandrosterone sulfate and its downstream metabolites, which are often present at very low concentrations in biological fluids, presents a significant analytical challenge. mdpi.com Future progress in understanding its physiological role is dependent on the development of more sensitive and specific analytical methods.

Currently, mass spectrometry (MS) is the preferred technology, with gas chromatography-mass spectrometry (GC-MS) serving as a powerful tool for untargeted steroid profiling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offering high specificity for targeted quantification of conjugated steroids. researchgate.netuni-giessen.deuni-muenchen.de

Future advancements in this field will likely involve the following:

| Analytical Technique | Future Development Focus | Rationale |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Increased sensitivity (sub-picogram/mL levels); improved methods for separating isomeric sulfated steroids. | To accurately quantify low-abundance metabolites in complex biological matrices like plasma and tissue extracts without requiring chemical cleavage of the sulfate group. researchgate.netuni-giessen.de |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Novel deconjugation and derivatization protocols that are less prone to artifacts and can be universally applied to various sulfated steroids. | To enhance its utility as a discovery tool for untargeted metabolomics and the identification of unknown steroid metabolites. mdpi.comnih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Broader application for separating steroid isomers and generating collision cross-section (CCS) libraries for sulfated steroids. | To add another dimension of separation, improving the confidence in identifying specific steroid sulfate isomers that are difficult to distinguish by mass or retention time alone. |

| Steroid Metabolomics & Machine Learning | Refinement of computational algorithms for the automated interpretation of complex steroid profiles and the identification of subtle metabolic shifts. | To move beyond single-analyte measurements and develop powerful, multi-steroid biomarker panels for assessing physiological states. nih.govrug.nl |

Exploration of its Role in Specific Biological Systems and Processes (non-disease related)

The physiological relevance of Epiandrosterone sulfate in non-disease states is largely inferred from studies of its precursor, DHEA. Future research must aim to delineate the specific, direct contributions of Epiandrosterone sulfate to various biological processes.

Bone Metabolism: DHEA and its metabolites are known to influence bone health, likely through their conversion to androgens and estrogens within bone tissue. nih.govmdpi.comnih.gov Products of the Epiandrosterone sulfate metabolic pathway have been causally linked to bone mineral density. researchgate.net Future studies should investigate whether Epiandrosterone sulfate has direct, non-metabolite-driven effects on osteoblast and osteoclast function. hormonebalance.org

Skeletal Muscle Physiology: The precursor DHEA sulfate (DHEAS) has been shown in vitro to influence the expression of genes related to muscle atrophy and differentiation. nih.gov While human studies on DHEA supplementation have yielded mixed results on muscle strength, potential long-term effects on muscle composition have been suggested. nih.gov Research is needed to determine if Epiandrosterone sulfate itself can directly modulate protein synthesis, muscle fiber type, or regenerative capacity in skeletal muscle.

Neurophysiological Processes: As a neurosteroid, DHEA and its sulfated form are involved in neuroprotection, neuronal survival, and mood regulation. chemicalbook.comnih.gov They exert these effects by modulating key neurotransmitter systems. nih.gov A critical future direction is to isolate the specific role of Epiandrosterone sulfate within the central nervous system, examining its influence on synaptic plasticity, neuronal excitability, and cognitive functions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing epiandrosterone sulfate sodium salt in laboratory settings?

- Methodological Answer : this compound is synthesized via sulfation of epiandrosterone using sulfuric acid under controlled conditions. For characterization, researchers employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CD₃OD) and high-resolution mass spectrometry (HRMS). Key spectral markers include δ 4.25 (C3-H) in ¹H NMR and m/z 369.3 ([C₁₉H₂₉O₅S]⁻) in HRMS . Isotopic labeling (e.g., ¹⁸O₃-sulfate) is used to track metabolic pathways, validated by ¹³C NMR and LRMS .

Q. How can researchers optimize the purity of this compound during synthesis?

- Methodological Answer : Purity (>98%) is achieved through iterative recrystallization and column chromatography. Analytical validation via thin-layer chromatography (TLC) and HPLC-UV ensures minimal impurities. Use of anhydrous solvents (e.g., CD₃OD) and controlled reaction temperatures (20–25°C) minimizes side products like unsulfated androstane derivatives .

Q. What analytical techniques are critical for distinguishing epiandrosterone sulfate from structurally similar steroid sulfates?

- Methodological Answer : HRMS and tandem MS (MS/MS) differentiate isomers by unique fragmentation patterns. For example, epiandrosterone sulfate shows distinct [M-NH₄]⁻ ions at m/z 369.1738, whereas 5α-androstane-3β,17β-diol sulfate exhibits m/z 371.1899 . NMR chemical shifts (e.g., C3-H vs. C17-H) further resolve structural ambiguities .

Advanced Research Questions

Q. How do sulfate conjugation patterns of epiandrosterone influence its stability and bioavailability in metabolic studies?